molecular formula C7H7BrFN B3041782 4-Amino-3-fluorobenzyl bromide CAS No. 364360-79-2

4-Amino-3-fluorobenzyl bromide

Cat. No.: B3041782
CAS No.: 364360-79-2
M. Wt: 204.04 g/mol
InChI Key: UWKYHWKAWJPQJE-UHFFFAOYSA-N
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Description

4-Amino-3-fluorobenzyl bromide is an organic compound with the molecular formula C7H7BrFN It is a derivative of benzyl bromide, where the benzene ring is substituted with an amino group at the fourth position and a fluorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-fluorobenzyl bromide can be synthesized through several methods. One common approach involves the bromination of 4-amino-3-fluorotoluene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl group with a bromine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluorobenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Electrophilic Aromatic Substitution: The amino group can activate the benzene ring towards electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

    Reduction: The compound can be reduced to 4-amino-3-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Electrophiles such as nitronium ion (NO2+), sulfonyl chloride (SO2Cl), or acyl chloride (RCOCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of 4-amino-3-fluorobenzyl derivatives such as azides, thiocyanates, or ethers.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or acyl derivatives of this compound.

    Reduction: Formation of 4-amino-3-fluorobenzyl alcohol.

Scientific Research Applications

4-Amino-3-fluorobenzyl bromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-chlorobenzyl bromide: Similar structure but with a chlorine atom instead of fluorine.

    4-Amino-3-methylbenzyl bromide: Similar structure but with a methyl group instead of fluorine.

    4-Amino-3-nitrobenzyl bromide: Similar structure but with a nitro group instead of fluorine.

Uniqueness

4-Amino-3-fluorobenzyl bromide is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and properties. Fluorine’s high electronegativity and small size can affect the compound’s electronic distribution and steric interactions, potentially leading to different reactivity patterns and biological activities compared to its analogs.

Properties

IUPAC Name

4-(bromomethyl)-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKYHWKAWJPQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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